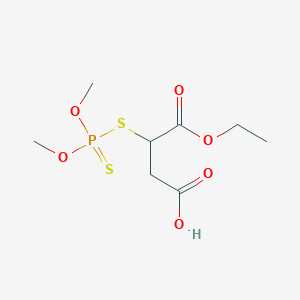
3-(Hydroxymethyl)picolinonitril
Übersicht
Beschreibung
3-(Hydroxymethyl)picolinonitrile is an organic compound characterized by the presence of a hydroxymethyl group attached to the third position of a picolinonitrile ring. This compound is of significant interest due to its versatile applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that 2,3,4-trisubstituted pyridines, which can be synthesized from 3-hydroxy-4-substituted picolinonitriles, are frequently found in biologically active molecules . These molecules have a wide range of targets, including enzymes like acetylcholinesterase .
Mode of Action
It is known that the compound can be synthesized via gold(i)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent n-o bond cleavage of isoxazolopyridines . This suggests that the compound might interact with its targets through similar cyclization and bond cleavage mechanisms.
Biochemical Pathways
The compound is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . These pyridines are found in various biologically active molecules, suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
The hydroxyl group could enhance solubility, while the nitrile group could be metabolized into a variety of functional groups .
Result of Action
Given that it is a precursor to 2,3,4-trisubstituted pyridines, it may contribute to the biological activities of these molecules, such as reactivating nerve-agent-inhibited human acetylcholinesterase .
Action Environment
It is known that the stability of similar organoboron compounds can be affected by air and moisture . Therefore, it is possible that similar environmental factors could influence the action of 3-(Hydroxymethyl)picolinonitrile.
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of synthetic reactions
Molecular Mechanism
It is known that the compound can undergo gold(I)-catalyzed cyclization and subsequent N O bond cleavage under mild reaction conditions in a stepwise and one-pot fashion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)picolinonitrile typically involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is catalyzed by gold(I) under mild reaction conditions, allowing for a stepwise and one-pot formation of the desired product .
Industrial Production Methods: Industrial production methods for 3-(Hydroxymethyl)picolinonitrile are not extensively documented. the synthetic approach involving gold(I)-catalyzed cyclization and subsequent N-O bond cleavage provides a scalable route for its production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substitution pattern on the pyridine ring.
Pyridine derivatives: Compounds such as 2,3,4-trisubstituted pyridines exhibit similar chemical properties and applications.
Uniqueness: 3-(Hydroxymethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and nitrile groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSFXGJWKADMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437401 | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-56-3 | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


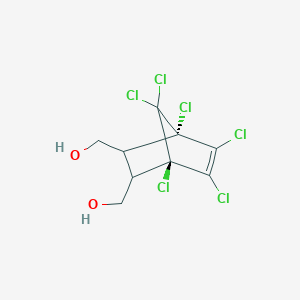
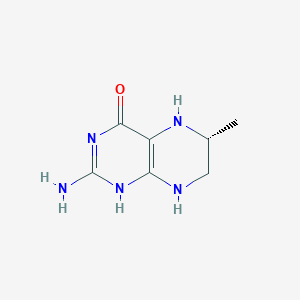

![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
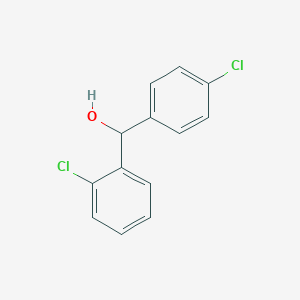
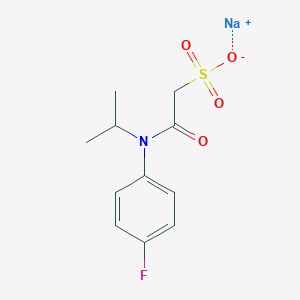

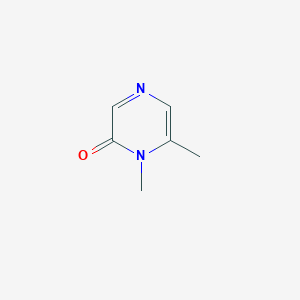


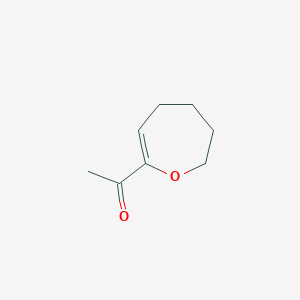
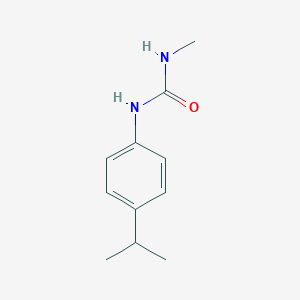
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
